Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multiple steps One common approach starts with the preparation of the thienopyrimidine core This can be achieved by reacting a suitable thiophene derivative with a guanidine derivative under specific conditions to form the thienopyrimidine ring system
Following the formation of the thienopyrimidine core, the compound is further functionalized by introducing the acetamido and benzoate groups. This can be accomplished through acylation reactions using appropriate acyl chlorides or anhydrides. The final step involves esterification to form the ethyl ester, which can be achieved by reacting the intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thienopyrimidine core is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-(2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other thienopyrimidine derivatives, such as:
- Ethyl 2-(2-((3-methyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
- Ethyl 2-(2-((3-ethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
These compounds share a similar core structure but differ in the substituents attached to the thienopyrimidine ring. The presence of different substituents can significantly influence their chemical and biological properties. For instance, the sec-butyl group in this compound may enhance its lipophilicity and membrane permeability compared to its methyl or ethyl analogs, potentially leading to improved biological activity and therapeutic efficacy.
Properties
IUPAC Name |
ethyl 2-[[2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-4-13(3)24-19(26)18-16(10-11-29-18)23-21(24)30-12-17(25)22-15-9-7-6-8-14(15)20(27)28-5-2/h6-11,13H,4-5,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXBLOUSVCZRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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